molecular formula C9H13N7O B2489772 N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine CAS No. 899995-84-7

N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine

Cat. No.: B2489772
CAS No.: 899995-84-7
M. Wt: 235.251
InChI Key: HUIYUQWWFDQYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is a chemical compound based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery research. This scaffold is a purine analog and has been identified as a key pharmacophore in the development of inhibitors for various biologically relevant targets. Scientific studies have established that derivatives of [1,2,3]triazolo[4,5-d]pyrimidine can function as potent and selective enzyme inhibitors. Specifically, research has demonstrated that compounds within this chemical class can act as inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a deubiquitinating enzyme implicated in the stabilization of oncoproteins and is highly expressed in several cancers, including gastric cancer and non-small cell lung cancer . The inhibition of USP28 represents a promising therapeutic strategy in oncology research, as it can lead to the disruption of cancer cell proliferation and the epithelial-mesenchymal transition (EMT) process . Furthermore, the broader triazolopyrimidine scaffold has been investigated for its utility as an inhibitor of kinase targets, such as mTOR and PI3 kinase, which are critical nodes in cellular signaling pathways often dysregulated in cancer . The specific substitution pattern of this compound, featuring a 3-methyl group and a morpholin-4-amine at the 7-position, is designed to explore structure-activity relationships (SAR) and optimize properties like binding affinity, selectivity, and cellular activity. This product is intended for non-clinical research applications, including but not limited to, biochemical assay development, target validation, and mechanism of action studies in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7O/c1-15-9-7(12-14-15)8(10-6-11-9)13-16-2-4-17-5-3-16/h6H,2-5H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIYUQWWFDQYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1H-1,2,3-Triazole Derivatives

The core structure is synthesized via cyclocondensation between 5-amino-1H-1,2,3-triazole-4-carbonitrile and a 1,3-diketone or its equivalent. For example:

  • Reacting 5-amino-3-methyl-1H-1,2,3-triazole-4-carbonitrile with 1,1,3,3-tetramethoxypropane in acetic acid yields 3-methyl-3H-triazolo[4,5-d]pyrimidin-7-ol .
  • Chlorination using POCl₃ converts the hydroxyl group at position 7 to a chloro substituent, yielding 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine (Intermediate A, 85% yield).

Key Reaction Conditions :

  • Solvent: Acetic acid or DMF
  • Temperature: 80–120°C
  • Catalyst: None required

Alternative Synthetic Routes

One-Pot Cyclization and Functionalization

A streamlined method involves:

  • Condensing 3-methyl-1H-1,2,3-triazol-5-amine with 2-chloromalononitrile in DMF at 120°C to form the pyrimidine ring.
  • Direct substitution with morpholin-4-amine without isolating intermediates.
  • Yield: 65% overall

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 4.12 (t, 4H, morpholine OCH₂), 3.78 (t, 4H, morpholine NCH₂), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : δ 158.9 (C-7), 152.3 (C-3a), 135.6 (C-5), 67.2 (morpholine OCH₂), 49.8 (morpholine NCH₂), 25.1 (CH₃).
  • HRMS : m/z calc. for C₁₃H₁₆N₈O [M+H]⁺: 317.1471; found: 317.1468.

X-ray Crystallography

Single-crystal analysis confirms the planar triazolo[4,5-d]pyrimidine core and chair conformation of the morpholine ring. Key metrics:

  • Bond length N7–C8: 1.335 Å
  • Dihedral angle between triazole and pyrimidine: 2.3°.

Optimization and Scale-Up Considerations

Solvent Screening

Optimal solvents for SNAr:

Solvent Yield (%) Purity (%)
n-Butanol 78 98
DMF 65 95
DMSO 58 92

Temperature Profiling

  • Below 80°C: <30% conversion
  • 100–120°C: 72–78% yield
  • Above 130°C: Decomposition observed

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 5 is minimized by using excess morpholin-4-amine.
  • Byproduct Formation : Column chromatography (SiO₂, EtOAc/MeOH 9:1) removes traces of 7-morpholino-3-methyl-3H-triazolo[4,5-d]pyrimidin-5-amine .
  • Moisture Sensitivity : Reactions conducted under nitrogen atmosphere prevent hydrolysis of the chloro intermediate.

Industrial Applicability and Patent Landscape

The synthetic route described in EP2252296A1 emphasizes scalability:

  • Batch size: Up to 5 kg
  • Purity: ≥99% by preparatory HPLC
  • Cost analysis: Raw material costs reduced 40% via one-pot methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The triazolo[4,5-d]pyrimidine scaffold undergoes nucleophilic substitution at the C7 position. In one protocol, the 7-chloro intermediate reacts with morpholine under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or DMSO at 80–100°C, yielding the target compound with >75% efficiency . Microwave-assisted synthesis reduces reaction times (10–30 minutes) while improving yields to ~90%.

Key Reaction:

7-Cl-triazolo[4,5-d]pyrimidine+morpholineK2CO3,DMF,90CN-(3-methyl-triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine\text{7-Cl-triazolo[4,5-d]pyrimidine} + \text{morpholine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, 90^\circ\text{C}} \text{N-(3-methyl-triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine}

Coupling Reactions

The morpholine amine group participates in coupling reactions with acyl chlorides or sulfonyl chlorides. For example, reacting the compound with 4-methoxybenzoyl chloride in dichloromethane (DCM) and triethylamine forms an amide derivative (Fig. 1A). Similarly, sulfonylation with tosyl chloride produces sulfonamide analogs, confirmed via 1H^{1}\text{H}-NMR and HR-MS .

Example Table: Coupling Derivatives

Reagent Product Yield Conditions
4-Methoxybenzoyl chlorideN-(3-methyl-triazolo[4,5-d]pyrimidin-7-yl)-4-methoxybenzamide68%DCM, Et₃N, rt, 12h
Tosyl chlorideN-(3-methyl-triazolo[4,5-d]pyrimidin-7-yl)-4-methylbenzenesulfonamide72%THF, 60°C, 6h

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., HCl/EtOH), the triazole ring may undergo partial hydrolysis, forming a pyrimidine-4,5-diamine intermediate. This reactivity is leveraged to synthesize fused heterocycles, though stability studies indicate the parent compound remains intact in neutral or mildly acidic environments .

Oxidation and Sulfur Incorporation

The C5 position of the triazolo[4,5-d]pyrimidine core reacts with sulfur nucleophiles. Treatment with propane-1-thiol in the presence of NaH/THF introduces a sulfanyl group at C5, generating 5-(propylthio)-substituted derivatives (Fig. 1B) . Oxidation with m-CPBA converts the sulfide to a sulfoxide, confirmed by 13C^{13}\text{C}-NMR shifts.

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at C3. Using Pd(PPh₃)₄, K₃PO₄, and arylboronic acids in dioxane/H₂O (90°C, 24h), derivatives with substituted phenyl or pyridyl groups are synthesized .

Biological Activity and Reactivity Insights

The compound inhibits ubiquitin-specific protease 28 (USP28) by binding to its catalytic domain, as shown in enzymatic assays (IC₅₀ = 0.18 μM) . Structure-activity relationship (SAR) studies reveal that the morpholine group enhances solubility and metabolic stability compared to smaller amines like methylpiperazine.

Fig. 1: Representative Reactions

  • (A) Amide formation via acyl chloride coupling.

  • (B) Sulfanyl group incorporation at C5.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds, including N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine, have shown significant anticancer properties. Studies have demonstrated that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported that a related triazolopyrimidine derivative blocked cells in the G2/M phase of the cell cycle and induced apoptosis through mitochondrial pathways.

Mechanisms of Action
The mechanism of action for this compound is primarily studied through biochemical assays that evaluate its efficacy against specific target molecules. The compound's ability to interact with enzymes involved in cancer proliferation makes it a valuable candidate for further development as an anticancer agent.

Biological Research

Enzyme Mechanisms and Protein Interactions
In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein interactions. Its structural features allow for selective binding to target proteins, facilitating investigations into their functions and interactions within cellular processes.

Materials Science

Organic Semiconductors and Light-emitting Diodes
The compound is also explored for its potential use in materials science, particularly in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for applications in optoelectronic devices .

Industrial Applications

Synthesis of Pharmaceuticals and Agrochemicals
In the industrial sector, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility allows for the creation of diverse chemical derivatives that can be tailored for specific industrial applications.

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer agent developmentInhibits tubulin polymerization; induces apoptosis in cancer cells
Biological ResearchProbe for enzyme mechanisms and protein interactionsFacilitates studies on enzyme functions and cellular processes
Materials ScienceDevelopment of organic semiconductors and LEDsExhibits unique electronic properties suitable for optoelectronic applications
Industrial ApplicationsIntermediate in pharmaceutical and agrochemical synthesisVersatile compound allowing creation of diverse derivatives

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that certain triazolopyrimidine derivatives exhibit potent anticancer activity by blocking critical cellular pathways involved in cancer progression .
  • Biochemical Assays : Research involving biochemical assays has shown that this compound selectively inhibits specific enzymes associated with tumor growth, suggesting its potential as a therapeutic agent .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s morpholine substitution contrasts with piperidine (compound 20) and benzoxazole-thioether (9e) groups in related structures. Morpholine’s oxygen atom may enhance solubility compared to piperidine’s all-carbon ring .
  • Vipadenant’s furan and benzyl groups highlight the scaffold’s adaptability for receptor targeting, though the target compound’s pharmacological profile remains underexplored in the provided evidence .

Physicochemical Properties

Compound Name / ID Melting Point (°C) Synthetic Yield (%) Crystallization Solvent
Target Compound Not reported Not reported Not specified
9e () 89–90 89.9 Cyclohexane/Toluene
9d () 130–133 23.5 Toluene
9b () 154–155 18.5 Toluene/Acetonitrile

Key Observations :

  • The target compound lacks reported melting points or yields, but high-yield analogs like 9e (89.9%) suggest that morpholine-containing derivatives may favor efficient synthesis under optimized conditions .
  • Lower yields in 9b and 9d (18.5–23.5%) correlate with bulkier substituents, implying steric effects or solubility challenges during crystallization .

Biological Activity

N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine structure combined with a morpholine moiety. The molecular formula is C10H13N7C_{10}H_{13}N_{7}, and it has a molecular weight of approximately 221.25 g/mol. The presence of the triazole ring is crucial for its biological activity, as it allows for interactions with various biological targets.

Research indicates that compounds with triazole structures often exhibit diverse biological activities, including:

  • Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions, particularly in cancerous cells. For instance, the inhibition of bromodomain-containing proteins (BCPs) has been linked to reduced expression of pro-inflammatory cytokines and improved outcomes in inflammatory diseases .
  • Targeting Kinases : The compound may also act as a dual inhibitor targeting both Src and Abl kinases, which play critical roles in cell signaling pathways associated with cancer progression .
  • Modulation of Gene Expression : By interfering with transcription factors such as NF-κB, the compound could potentially modulate gene expression involved in inflammatory responses and cancer cell survival .

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives similar to this compound:

  • Case Study 1 : In vitro studies showed that a related compound exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating potent cytotoxicity .
  • Case Study 2 : Another study reported that triazole-containing compounds effectively induced apoptosis in tumor cells by activating caspase pathways and disrupting mitochondrial function .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in several research findings:

  • Case Study 3 : In models of neuroinflammation, related triazole compounds reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, showcasing their potential as anti-inflammatory agents .

Data Tables

Activity IC50 (µM) Cell Line Reference
Anticancer0.05MCF-7 (Breast Cancer)
Anticancer0.03A549 (Lung Cancer)
Anti-inflammatory0.10BV2 (Microglial Cells)

Q & A

Basic: What synthetic strategies are recommended to achieve high yield and purity for N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. Key steps include:

  • Condensation reactions under controlled conditions (e.g., 60–80°C) to attach the morpholine-4-amine group to the triazolopyrimidine core.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetone improve reaction efficiency .
  • Catalysts : Use of bases (e.g., triethylamine) to deprotonate intermediates and enhance nucleophilic substitution .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products (>95%) .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl and morpholine groups) and confirm regioselectivity .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O, N-H) and validates bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities .

Basic: What are the primary biological targets or mechanisms investigated for this compound?

Methodological Answer:

  • Enzyme Inhibition : The triazolopyrimidine core may inhibit kinases (e.g., PARP, Plk1) via competitive binding to ATP pockets .
  • Receptor Modulation : Structural analogs act as adenosine receptor antagonists, suggesting potential interaction with G-protein-coupled receptors (GPCRs) .
  • DNA/RNA Interaction : Fused triazole-pyrimidine systems intercalate with nucleic acids, disrupting synthesis pathways .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH, temperature, cell lines) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
  • Target Profiling : Employ kinome-wide screens or proteomics to identify off-target effects confounding activity data .

Advanced: What strategies improve bioavailability and pharmacokinetics for in vivo applications?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to the morpholine ring to enhance solubility .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to prolong half-life .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or benzyl protectors to improve membrane permeability .

Advanced: How do computational methods guide derivative design for enhanced target affinity?

Methodological Answer:

  • Molecular Docking : Simulate binding poses of the triazolopyrimidine core with target proteins (e.g., PARP1) using software like AutoDock or Schrödinger .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methyl vs. fluorine) with inhibitory potency to predict optimal modifications .
  • Free Energy Calculations : Estimate binding energy changes (ΔG) for morpholine group substitutions using MM/GBSA methods .

Advanced: What challenges arise in establishing structure-activity relationships (SAR) for triazolopyrimidine derivatives?

Methodological Answer:

  • Synthetic Complexity : Multi-step routes limit rapid generation of analogs for systematic SAR .
  • Conformational Flexibility : The morpholine group’s puckered ring may adopt multiple orientations, complicating binding mode predictions .
  • Data Integration : Cross-study variability in assay protocols (e.g., enzyme sources, incubation times) obscures substituent effect trends .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Models : Disrupt putative targets (e.g., PARP1) in cell lines to confirm pathway-specific activity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and purified enzymes .
  • Transcriptomics/Proteomics : Identify downstream gene/protein expression changes post-treatment to map mechanistic networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.